1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-2-4-9-3-1-5(10)8-6(9)11;/h1,3H,2,4,7H2,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPEUZFLLWUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856631 | |
| Record name | 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34386-73-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34386-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines. Another related compound, 2-aminopyrimidine derivatives, have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria.
Mode of Action
Related compounds such as 2-aminopyrimidines have been reported to exhibit their effects through interactions with their targets.
Biological Activity
1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pyrimidine derivatives known for their diverse pharmacological properties, including anti-cancer, antimicrobial, and antiviral activities. This article reviews the current understanding of the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with an aminoethyl side chain and a dione functional group. The presence of these functional groups is crucial for its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its role as an enzyme inhibitor and its potential therapeutic applications.
Enzyme Inhibition
-
Poly(ADP-ribose) polymerases (PARP) Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Case Study : In a study evaluating pyrano[2,3-d]pyrimidine derivatives, compounds demonstrated significant inhibition of PARP-1 with promising anti-proliferative activity against MCF-7 and HCT116 cancer cell lines. The binding interactions involved hydrogen bonds with key amino acids in the active site of PARP-1 .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications to the amino and carbonyl groups can significantly affect potency and selectivity against specific biological targets.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A (related derivative) | 420 | eEF-2K |
| Compound B (related derivative) | 930 | eEF-2K |
This table summarizes findings from studies on related compounds that illustrate how structural modifications influence biological activity .
Scientific Research Applications
Pharmaceutical Development
1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride has shown promise in several areas of pharmaceutical research:
- PARP Inhibition : The compound acts as an inhibitor of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by compromising cancer cells' ability to repair DNA damage .
- Anti-Proliferative Effects : Derivatives of this compound have been studied for their anti-proliferative effects against various cancer cell lines. This indicates potential applications in cancer therapy, specifically targeting rapidly dividing cells .
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various pathological conditions such as arthritis and cancer metastasis .
- Mechanism of Action : By inhibiting MMPs, the compound may help treat diseases characterized by excessive tissue breakdown, including heart disease and inflammatory bowel disease .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cancer Therapy : Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives were evaluated for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell survival .
- Synthesis and Evaluation : A study synthesized a series of pyrido[2,3-d]pyrimidine derivatives that demonstrated inhibitory activity against eEF-2K. The findings suggest that structural modifications can enhance biological activity, providing insights into developing more potent inhibitors .
Comparison with Related Compounds
The uniqueness of this compound lies in its specific aminoethyl substitution and targeted action against PARP enzymes. Below is a comparison table with related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Amino-1-methylpyrimidine-2,4-dione | Methyl group at position 1 | Exhibits different solubility properties |
| 5-Amino-2-thiouracil | Contains a thiol group | Known for antiviral properties |
| 4-Amino-6-methylpyrimidine | Methyl substitution at position 6 | Potentially useful in treating hypertension |
| 5-Aminouracil | Uracil derivative with an amino group | Used primarily in antiviral therapies |
This table illustrates how this compound differentiates itself from structurally similar compounds through its specific mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimidine-2,4-dione Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
| Compound Name | CAS No. | Molecular Formula | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| 1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione hydrochloride | 34386-73-7 | C₆H₈N₃O₂·HCl | Aminoethyl group at N1; hydrochloride salt | 1.00 (Reference) | N/A |
| 1-Ethylpyrimidine-2,4(1H,3H)-dione | 6490-42-2 | C₆H₈N₂O₂ | Ethyl group at N1; neutral form | 0.95 | Lacks amino group and HCl salt |
| 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione | 874-14-6 | C₆H₈N₂O₂ | Methyl groups at N1 and N3; neutral form | 0.93 | No aminoethyl substituent; neutral |
| 1-Methylpyrimidine-2,4(1H,3H)-dione | 615-77-0 | C₅H₆N₂O₂ | Methyl group at N1; neutral form | 0.93 | Simpler substituent; no charged side chain |
| Thymine (Natural analog) | 65-71-4 | C₅H₆N₂O₂ | Methyl group at C5; no aminoethyl | 0.85 | Natural nucleobase; lacks synthetic modifications |
Key Observations:
- Aminoethyl vs.
- Hydrochloride Salt : The ionic nature of the hydrochloride salt improves aqueous solubility, a critical advantage over neutral analogs like 1-ethylpyrimidine-2,4-dione .
Analytical Characterization
- Purity and Structure : The target compound and its analogs are validated via LC/MS and ¹H NMR, as demonstrated for structurally related imidazolidine-diones in .
- Thermal Stability: Melting points for analogs vary widely (e.g., 154–220°C for imidazolidine-diones), suggesting that the aminoethyl group in the target compound may influence thermal behavior .
Preparation Methods
Direct Alkylation of Uracil Derivatives
A widely reported approach involves the direct alkylation of commercially available uracil derivatives with aminoalkyl halides under basic conditions:
- Reagents and Conditions: 6-amino-1-alkyluracils are reacted with alkyl halides such as 2-chloroethylamine hydrochloride in the presence of aqueous sodium hydroxide or other bases in ethanol or aqueous ethanol solutions.
- Procedure: The mixture is refluxed for several hours (typically 3–8 hours) to promote nucleophilic substitution at the N-1 position of the pyrimidine ring.
- Workup: After reaction completion, the mixture is cooled, and the product is extracted with organic solvents, washed, dried, and purified by chromatography or recrystallization.
- Yields: Reported yields for similar N-alkylations range from 40% to 53% depending on the substrate and alkylating agent.
Protection and Deprotection Strategies
To improve selectivity and yield, protection of reactive groups may be employed:
- Acetylation of Amino Groups: Amino groups on the pyrimidine ring can be temporarily protected by acetylation (e.g., with chloroacetic chloride and base) to prevent side reactions during alkylation.
- Cyclization and Ring Closure: Post-alkylation, cyclization steps may be performed to stabilize the structure and prepare for further functionalization.
- Salt Formation: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in organic solvents to improve stability and crystallinity.
Catalytic Hydrogenation and Reduction
In some complex synthetic schemes involving substituted pyrimidine derivatives, catalytic hydrogenation is used to reduce nitroso or nitro intermediates to amino compounds before alkylation:
- Example: Reduction of 6-amino-1,3-diethyl-5-nitroso-1H-pyrimidine-2,4-dione to 5,6-diamino derivatives followed by acetylation and cyclization steps.
Though this is more relevant to substituted analogs, it provides insight into preparative strategies involving pyrimidine cores.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of 6-amino-1-alkyluracil | 2-chloroethylamine hydrochloride, NaOH (10–15%), EtOH, reflux 3–8 h | 1-(2-Amino-ethyl)-1H-pyrimidine-2,4-dione (free base) | 40–53 | Direct N-1 alkylation; moderate yield |
| Acetylation of amino group | Chloroacetic chloride, base (N,N-diisopropylethylamine), DCM, 0–35°C, 4 h | N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-yl)acetamide | 94 | Protects amino group for further steps |
| Catalytic hydrogenation | Pd/C, MeOH, H2 (0.5 MPa), 15°C, 2–4 h | Reduced amino pyrimidine | 84 | For nitroso to amino reduction |
| Salt formation | HCl in EtOH or aqueous solution, crystallization at 10°C | Hydrochloride salt | 80–90 | Improves stability and isolation |
Mechanistic Considerations
- Nucleophilic Substitution: The alkylation proceeds via nucleophilic attack of the N-1 nitrogen on the electrophilic carbon of 2-chloroethylamine.
- Base Role: The base deprotonates the uracil nitrogen to increase nucleophilicity.
- Protection: Acetylation prevents unwanted reactions on amino groups, improving selectivity.
- Salt Formation: Protonation of the amino group forms the hydrochloride salt, enhancing solubility and crystallinity.
Summary of Research Findings
- The direct alkylation method is straightforward but can suffer from moderate yields and side reactions.
- Protection-deprotection strategies significantly enhance yield and purity.
- Catalytic hydrogenation is useful in multi-step syntheses involving substituted pyrimidines but less common for simple aminoethyl derivatives.
- Formation of hydrochloride salts is standard for isolating and stabilizing the final product.
- Purification typically involves crystallization from ethanol or ethyl acetate solvents.
Q & A
Q. How do structural analogs of this compound compare in targeting RNA viruses, and what mechanistic insights exist?
- Methodological Answer : Compare antiviral activity of pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine) using plaque reduction assays. Mechanistic studies (e.g., viral polymerase inhibition) require radioactive labeling (³H-UTP incorporation). Cross-resistance profiling in mutant strains identifies target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
